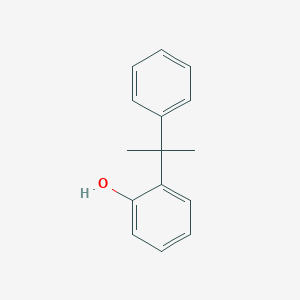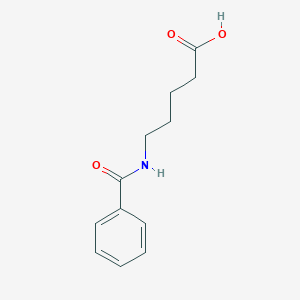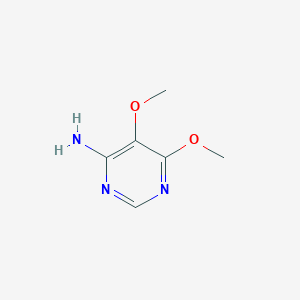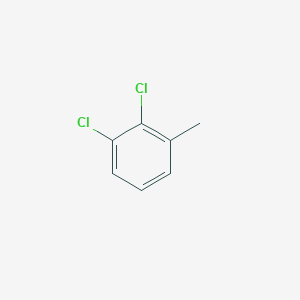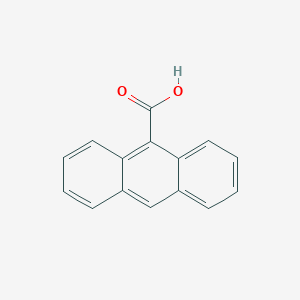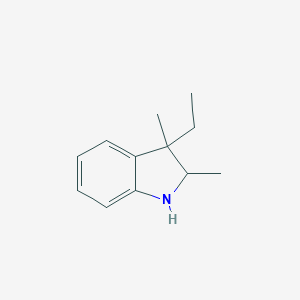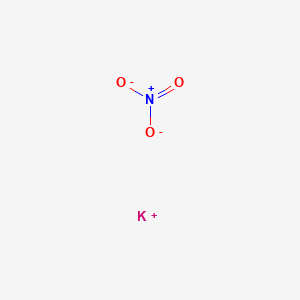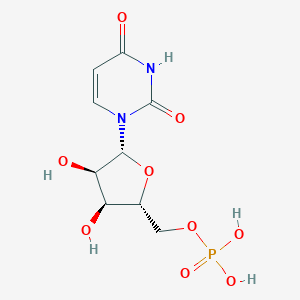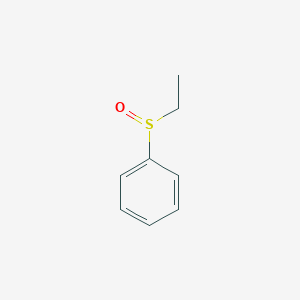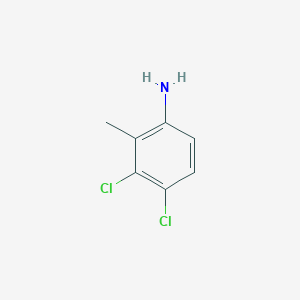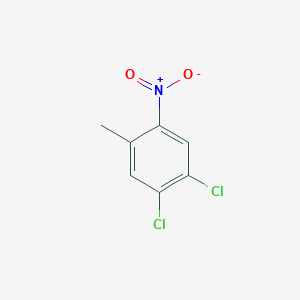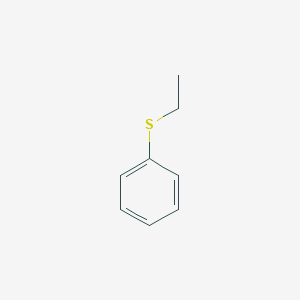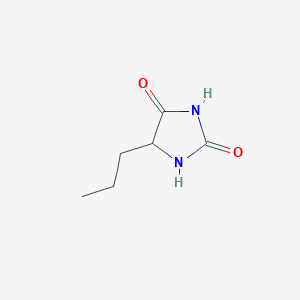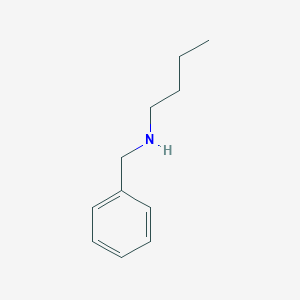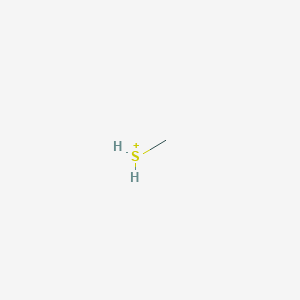
Methylsulfide anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfide anion is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, environmental science, and material science. This compound is known for its unique properties, including its ability to act as a nucleophile and its high reactivity towards electrophiles. In
Mecanismo De Acción
Methylsulfide anion acts as a nucleophile due to the presence of a lone pair of electrons on the sulfur atom. It can react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Additionally, it can act as a reducing agent through the transfer of its lone pair of electrons to an oxidizing agent.
Efectos Bioquímicos Y Fisiológicos
Methylsulfide anion has been shown to have various biochemical and physiological effects. In one study, it was found to have anti-inflammatory effects in a mouse model of colitis. It has also been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methylsulfide anion in lab experiments is its high reactivity towards electrophiles, which allows for efficient synthesis of organic compounds. However, its high reactivity can also be a limitation, as it can react with unwanted species in the reaction mixture. Additionally, its strong nucleophilic character can make it difficult to control the reaction conditions.
Direcciones Futuras
There are several future directions for the study of methylsulfide anion. One area of interest is its potential role in the global sulfur cycle and climate regulation. Additionally, its anti-inflammatory and antimicrobial properties make it a promising candidate for the development of new drugs. Further studies are needed to explore its potential applications in these areas and to develop new synthetic methods for its preparation.
Métodos De Síntesis
Methylsulfide anion can be synthesized through various methods, including the reaction of dimethyl sulfide with strong bases such as sodium hydride or potassium tert-butoxide. Another method involves the reaction of methyl iodide with sodium sulfide in the presence of a phase-transfer catalyst. Additionally, methylsulfide anion can be generated in situ through the reaction of dimethyl sulfide with metal hydrides or metal alkoxides.
Aplicaciones Científicas De Investigación
Methylsulfide anion has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a nucleophile in the synthesis of peptides and other organic compounds. It has also been used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.
In environmental science, methylsulfide anion has been studied for its potential role in the global sulfur cycle. It is known to be produced by marine phytoplankton and has been suggested to play a role in cloud formation and climate regulation.
Propiedades
Número CAS |
17302-63-5 |
|---|---|
Nombre del producto |
Methylsulfide anion |
Fórmula molecular |
CH5S+ |
Peso molecular |
49.12 g/mol |
Nombre IUPAC |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
Clave InChI |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
SMILES canónico |
C[SH2+] |
Otros números CAS |
17302-63-5 |
Sinónimos |
Methylsulfide anion |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



